4-(3,6-Dimethylhept-5-en-3-yl)pyridine

Description

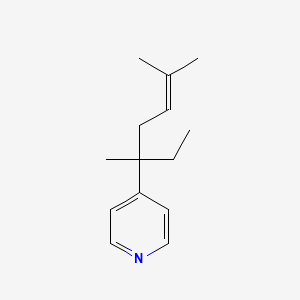

4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a pyridine derivative characterized by a branched alkenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₄H₂₂N, with a molecular weight of 204.34 g/mol. The compound features a pyridine core substituted with a 3,6-dimethylhept-5-en-3-yl group, introducing both steric bulk and hydrophobic properties.

Properties

CAS No. |

22241-62-9 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(3,6-dimethylhept-5-en-3-yl)pyridine |

InChI |

InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3 |

InChI Key |

RFIVXDQKLHDXSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC=C(C)C)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.

Scientific Research Applications

4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological systems and as a probe for understanding enzyme mechanisms.

Medicine: It has potential therapeutic applications, including anti-cancer and antimicrobial properties.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Substituent Effects

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines (): Feature polar substituents (e.g., Cl, NO₂, Br) and aromatic rings, increasing molecular weight (466–545 g/mol) and enabling hydrogen bonding .

- 4-(1-Aminoethyl)pyridine (): Includes an aminoethyl group, allowing for metal coordination and bioactivity due to its electron-donating nature .

Molecular Weight and Complexity

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| 4-(3,6-Dimethylhept-5-en-3-yl)pyridine | 204.34 | Branched alkenyl |

| 2-Amino-4-(2-chloro-5-phenyl)pyridines | 466–545 | Chloro, nitro, bromo, substituted aryl |

| 4-(1-Aminoethyl)pyridine | 122.17 | Aminoethyl |

The target compound’s simpler structure and lower molecular weight suggest advantages in synthetic accessibility and solubility compared to bulkier analogs .

Physical and Spectroscopic Properties

Melting Points and Solubility

- This compound: Predicted to have a lower melting point (<150°C) due to the non-polar alkenyl group, enhancing solubility in organic solvents.

- Chloro/Nitro-Substituted Pyridines (): Exhibit high melting points (268–287°C) due to polar substituents and intermolecular hydrogen bonding .

- 4-(1-Aminoethyl)pyridine: Melting point unreported, but computational studies indicate moderate polarity from the amino group .

Spectroscopic Data

| Compound | IR (C=C stretch, cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| This compound | ~1640–1680 | Pyridine H: 7.0–8.5; Alkenyl H: ~5.0 |

| Chloro-Substituted Pyridines | 1600–1650 (C-Cl) | Aromatic H: 7.5–8.5; NH₂: ~5.5 |

| 4-(1-Aminoethyl)pyridine | 3300–3500 (N-H) | Pyridine H: 7.2–8.3; CH₂: ~3.0 |

The target compound’s alkenyl group introduces distinct IR and NMR signatures compared to halogenated or amino-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.